molecular formula C14H18N2OS B5859760 N-(phenylcarbamothioyl)cyclohexanecarboxamide

N-(phenylcarbamothioyl)cyclohexanecarboxamide

Cat. No.: B5859760
M. Wt: 262.37 g/mol
InChI Key: WKYIJYGFABVHHL-UHFFFAOYSA-N
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Properties

IUPAC Name

N-(phenylcarbamothioyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c17-13(11-7-3-1-4-8-11)16-14(18)15-12-9-5-2-6-10-12/h2,5-6,9-11H,1,3-4,7-8H2,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYIJYGFABVHHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49732308
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(phenylcarbamothioyl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with phenyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction and the availability of starting materials make it feasible for industrial production .

Chemical Reactions Analysis

Types of Reactions

N-(phenylcarbamothioyl)cyclohexanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-(phenylcarbamothioyl)cyclohexanecarboxamide involves its interaction with metal ions and biological molecules. The thiourea group can chelate metal ions, forming stable complexes that exhibit unique chemical and biological properties. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(phenylcarbamothioyl)cyclohexanecarboxamide is unique due to its specific phenyl group, which imparts distinct chemical and biological properties compared to its chlorinated or naphthyl-substituted analogs. The phenyl group enhances its ability to participate in aromatic interactions and may influence its binding affinity to biological targets .

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